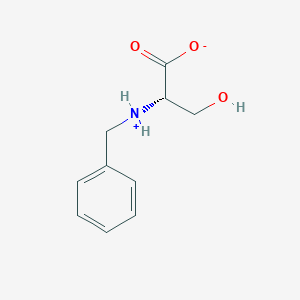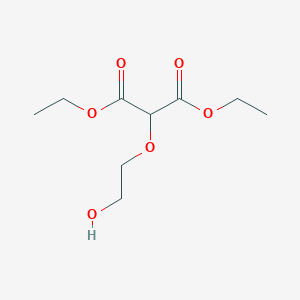![molecular formula C20H28BN3O4 B13723643 Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is an organic compound with a complex structure that includes a pyrazole ring, a dioxaborolane group, and a carbamic acid benzyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a dioxaborolane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, influencing their activity. The pyrazole ring may also play a role in modulating the compound’s biological effects through interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dioxaborolane group allows for specific interactions with biomolecules, while the pyrazole ring provides additional sites for chemical modification and biological activity.
This compound’s versatility makes it a valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H28BN3O4 |
|---|---|
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
benzyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C20H28BN3O4/c1-19(2)20(3,4)28-21(27-19)17-13-22-24(14-17)12-11-23(5)18(25)26-15-16-9-7-6-8-10-16/h6-10,13-14H,11-12,15H2,1-5H3 |
Clé InChI |
UCUPEBGQNDCXCS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
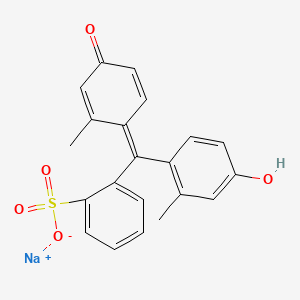
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
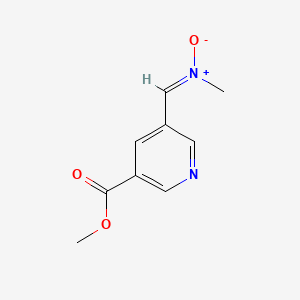
![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
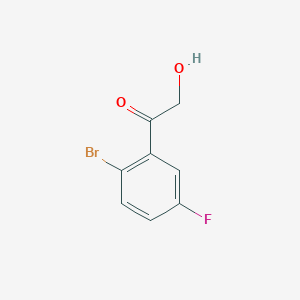
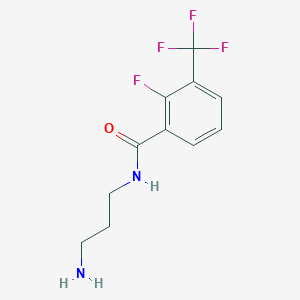
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
